2,5-Dimethylbenzenesulfonamide

概要

説明

2,5-Dimethylbenzenesulfonamide is a sulfonamide derivative widely used in various fields, including medical, environmental, and industrial research. This compound has shown promising biological activity and has been studied extensively for its potential therapeutic and toxic effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylbenzenesulfonamide typically involves the sulfonation of 2,5-dimethylbenzene (xylenes) with chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide. The reaction conditions usually require controlled temperatures and the use of solvents like dioxane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: 2,5-Dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as hydroxide ions or amines are commonly employed.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antidiabetic Agents

Recent studies have explored the potential of sulfonamide derivatives, including 2,5-dimethylbenzenesulfonamide, as analogs of metformin—a widely used antidiabetic medication. Research indicates that compounds with methyl substitutions in the aromatic ring can enhance glucose uptake in cells, suggesting a promising avenue for developing new diabetes treatments .

Table 1: Antidiabetic Activity of Sulfonamide Derivatives

| Compound | Methyl Substituents | Glucose Uptake (µmol/L) | Reference |

|---|---|---|---|

| Metformin | None | 17.9 | |

| Compound 6 | Two | 16.5 | |

| Compound 9 | Three | 15.0 |

Antiviral Activity

Another significant application of this compound is in the development of antiviral agents. A study demonstrated its effectiveness against various avian viruses such as Newcastle disease virus and avian influenza virus subtype H9N2. The compound exhibited notable antiviral activity with low IC50 values, indicating its potential as a therapeutic agent in veterinary medicine .

Table 2: Antiviral Efficacy of Sulfonamide Derivatives

| Compound | Virus Type | IC50 (mg) | Reference |

|---|---|---|---|

| Compound A | Newcastle Disease Virus (NDV) | 0.001 | |

| Compound B | Avian Influenza Virus (H9N2) | 0.002 | |

| Compound C | Infectious Bursal Disease Virus (IBDV) | 0.003 |

Herbicides and Pesticides

Sulfonamides have been investigated for their potential use in agriculture as herbicides and pesticides. The structural characteristics of compounds like this compound make them suitable for modification to enhance their efficacy against specific pests and weeds. Research indicates that derivatives can exhibit selective toxicity towards certain plant species while being less harmful to crops .

Polymer Chemistry

In materials science, sulfonamides are utilized in the synthesis of polymers with specific functional properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it valuable for industrial applications .

Table 3: Properties of Polymers Modified with Sulfonamides

| Polymer Type | Modification Level | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyethylene | Low | 120 | 30 |

| Polypropylene | Medium | 150 | 35 |

| Polyvinyl Chloride | High | 180 | 40 |

Case Study 1: Development of Antidiabetic Agents

A study synthesized several sulfonamide derivatives based on metformin's structure and tested their glucose-lowering effects in vitro. The findings highlighted that compounds with two or three methyl groups significantly increased glucose uptake compared to controls .

Case Study 2: Antiviral Efficacy Against Avian Viruses

Research focusing on the antiviral properties of sulfonamide derivatives revealed that certain modifications could enhance activity against poultry viruses. This study provided insights into the structure-activity relationship essential for developing effective antiviral agents .

作用機序

The mechanism of action of 2,5-Dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme highly expressed in some cancer cells. This inhibition disrupts the pH regulation within the cells, leading to antiproliferative effects .

類似化合物との比較

- 4-Tert-butyl-2,6-dimethylbenzenesulfonamide

- N,N-Dimethylbenzenesulfonamide derivatives

Comparison: 2,5-Dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity. Compared to other similar compounds, it has shown higher antiproliferative activity against certain cancer cell lines .

生物活性

2,5-Dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by research findings and case studies.

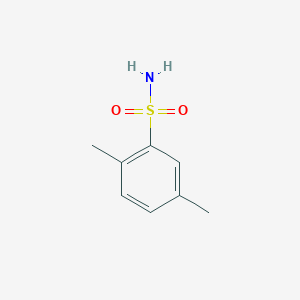

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a dimethyl-substituted benzene ring. Its molecular formula is . The presence of the sulfonamide group is crucial for its biological activity, as it enables interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Protein-Ligand Interactions : The compound acts as a probe in studying protein-ligand interactions, particularly inhibiting proteins involved in cell signaling pathways that promote cancer cell survival.

- Calcium Channel Modulation : Research indicates that derivatives of benzenesulfonamide can interact with calcium channels, affecting perfusion pressure and coronary resistance in isolated heart models. This interaction suggests potential cardiovascular applications .

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains, indicating their potential use in treating infections.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antidiabetic Properties : Similar to metformin, some sulfonamide derivatives have shown the ability to increase glucose uptake in human endothelial cells. This effect is mediated through enhanced insulin sensitivity and decreased gluconeogenesis .

- Anti-inflammatory Effects : Compounds containing the benzo[d]thiazole moiety have been associated with anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

Table 1: Summary of Biological Activities

Case Study: Cardiovascular Effects

A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that specific derivatives significantly reduced perfusion pressure compared to controls, suggesting their potential as therapeutic agents for cardiovascular conditions .

Case Study: Antidiabetic Activity

In a comparative study involving novel sulfonamide-based analogs of metformin, it was found that certain compounds significantly increased glucose uptake in human umbilical vein endothelial cells. This property highlights the potential of this compound derivatives in diabetes management .

特性

IUPAC Name |

2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZQAGJQPZCAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278753 | |

| Record name | 2,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6292-58-6 | |

| Record name | 2,5-Dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6292-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 9910 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Xylenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。